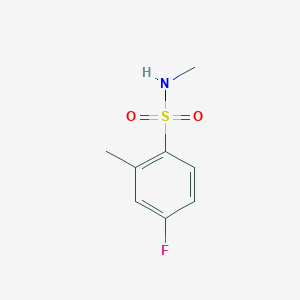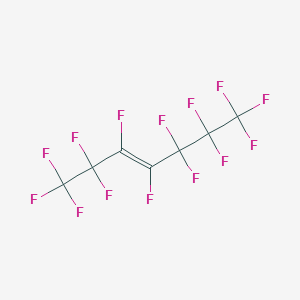
Perfluorohept-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perfluorohept-3-ene is a chemical compound with the molecular formula C7F14 . It is used in a wide range of applications due to its unique properties .
Molecular Structure Analysis
This compound has a molecular weight of 350.05 . The exact structure is not provided in the available sources, but it is likely to be a complex structure due to the presence of multiple fluorine atoms .Physical And Chemical Properties Analysis
This compound has a molecular formula of C7F14 and a formula weight of 350.05 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available sources.Applications De Recherche Scientifique
Fluoro-olefin Chemistry
Perfluoro-2,3-dimethylbut-2-ene, derived from perfluorohept-3-ene, shows significant potential in fluoro-olefin chemistry. When exposed to ultraviolet irradiation, it efficiently isomerizes, presenting valuable insights into the photochemical properties of perfluoro-alkyl olefins (Bell, Fields, Haszeldine, & Moran, 1980).
Ionic Reactions with Chlorine Compounds
Research on ionic chlorination of 1H,1H,7H-perfluorohept-1-ene, a compound related to this compound, indicates unique regiochemical properties. These properties are significant in understanding the symmetry of chloronium ions, a key aspect in organic chemistry involving chlorine and alkene reactions (Shellhamer, Titterington, & Heasley, 2003).
Fluorination of Tetrafluoroethylene Oligomers
Studies on fluorinating tetrafluoroethylene oligomers, closely related to this compound, have revealed applications in creating inert fluids. These reactions, involving cobalt (III) fluoride, lead to saturated fluorocarbons, which are significant in material science and industrial applications (Coe, Sellers, Tatlow, & Whittaker, 1980).
Perfluorohexyl Iodide and Allyl Chloride Reactions
The addition of perfluorohexyl iodide to allyl chloride, forming 3-(perfluorohexyl)prop-1-ene, suggests potential applications in synthesizing polyfluoro-olefins. The variability in reaction conditions influences the formation of polyfluoro-olefins and their by-products, indicating a broad range of chemical applications (Napoli & Bertani, 2001).
Reactivity with Oxygen Nucleophiles
Reactions of perfluoro-3,4-dimethylhex-3-ene with oxygen nucleophiles demonstrate the potential for creating novel compounds like perfluorotetramethylfuran. These reactions are vital for understanding nucleophilic attacks and fluorine chemistry (Chambers, Lindley, Philpot, Fielding, Hutchinson, & Whittaker, 1979).
Safety and Hazards
Mécanisme D'action
Target of Action
Perfluorohept-3-ene is a type of perfluoroalkylated compound (PFC). PFCs have been found to have neurotoxic effects, particularly in developmentally exposed animals . The nervous system is one of the most sensitive targets of these environmental contaminants .
Mode of Action
Studies on pfcs have shown that they may affect the thyroid system, influence calcium homeostasis, protein kinase c, synaptic plasticity, and cellular differentiation . These effects could potentially be attributed to this compound as well, given its classification as a PFC.
Biochemical Pathways
Given the potential effects on the thyroid system, calcium homeostasis, protein kinase c, synaptic plasticity, and cellular differentiation, it can be inferred that multiple biochemical pathways could be impacted .
Pharmacokinetics
It is known that pfcs are extremely persistent towards degradation due to the carbon-fluorine bond, which has a very high bond strength . This suggests that this compound could potentially have a long half-life in the body and environment.
Result of Action
The main findings are that PFCs may induce neurobehavioral effects, particularly in developmentally exposed animals . These effects are often subtle and inconclusive and are often induced at concentrations where other toxic effects also are expected .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Due to the carbon-fluorine bond, these chemicals are extremely persistent towards degradation . This suggests that environmental persistence could potentially influence the bioavailability and toxicity of this compound.
Propriétés
IUPAC Name |
1,1,1,2,2,3,4,5,5,6,6,7,7,7-tetradecafluorohept-3-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F14/c8-1(2(9)4(12,13)6(16,17)18)3(10,11)5(14,15)7(19,20)21 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEWLONMSWUOCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(C(F)(F)F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70895283 |
Source


|
| Record name | 3-Perfluoroheptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70895283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71039-88-8 |
Source


|
| Record name | 3-Perfluoroheptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70895283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2851080.png)
![2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2851082.png)


![Tert-butyl N-[[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride](/img/structure/B2851086.png)
![2-[[6-(4-Fluoroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2851087.png)
![ethyl 6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B2851088.png)
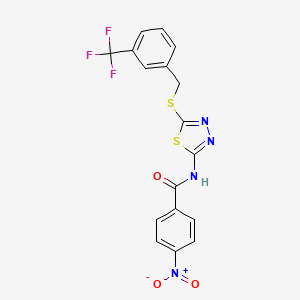
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2851092.png)
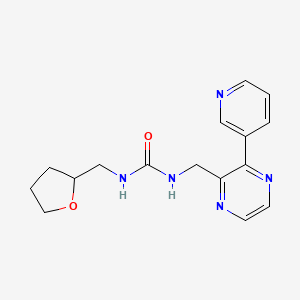
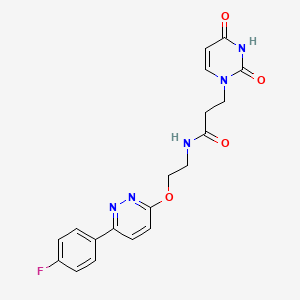
![4-(4-hydroxyphenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2851097.png)
![4-[(Prop-2-enamido)methyl]cyclohexane-1-carboxamide](/img/structure/B2851099.png)
